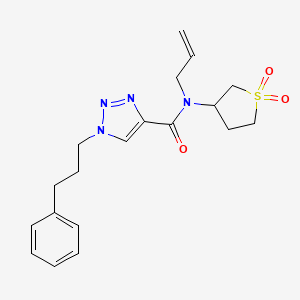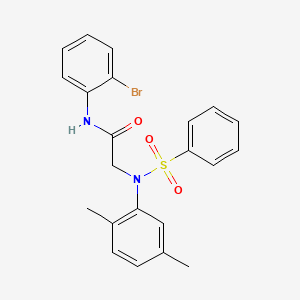![molecular formula C16H20ClN3O2 B5983409 (Z)-3-[4-(3-chlorophenyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one](/img/structure/B5983409.png)
(Z)-3-[4-(3-chlorophenyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[4-(3-chlorophenyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one is a synthetic organic compound that features a piperazine ring substituted with a chlorophenyl group and a carboximidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(3-chlorophenyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with a chlorophenyl derivative under nucleophilic substitution conditions.
Introduction of Carboximidoyl Group: The carboximidoyl group can be introduced through the reaction of the piperazine derivative with an appropriate isocyanate or carbodiimide.
Formation of the Hydroxypent-3-en-2-one Moiety: This can be achieved through aldol condensation reactions involving suitable aldehydes and ketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group, converting it to alcohols or amines.
Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[4-(3-chlorophenyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-3-[4-(3-chlorophenyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[4-(3-chlorophenyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxypent-3-en-2-one moiety. These structural features may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(Z)-3-[4-(3-chlorophenyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-11(21)15(12(2)22)16(18)20-8-6-19(7-9-20)14-5-3-4-13(17)10-14/h3-5,10,18,21H,6-9H2,1-2H3/b15-11+,18-16? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTMZZAVIFGCRS-DNTUAUKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)N1CCN(CC1)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)C)\C(=N)N1CCN(CC1)C2=CC(=CC=C2)Cl)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5983332.png)
![N-ethyl-5-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5983336.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-6-phenyl-4(3H)-pyrimidinone](/img/structure/B5983343.png)
![1-[5-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B5983350.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5983358.png)
![5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5983365.png)
![(2,4-DIMETHOXYPHENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5983377.png)
![4-ethoxy-N-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzenesulfonamide](/img/structure/B5983384.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5983390.png)
![1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5983395.png)
![2-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B5983397.png)

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-N'-phenylurea](/img/structure/B5983405.png)

